2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C12H16N6O2S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H16N6O2S2/c1-6(2)3-10-17-18-12(22-10)16-9(20)5-21-11-14-7(13)4-8(19)15-11/h4,6H,3,5H2,1-2H3,(H,16,18,20)(H3,13,14,15,19) |
InChI Key |
BUTZKTWTMJRCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Amino-4-oxo-1,4-dihydro-2-pyrimidinethiol
The pyrimidine-thiol component is typically synthesized via cyclocondensation of thiourea with β-keto esters. For example, reacting ethyl acetoacetate with thiourea in ethanol under reflux conditions generates 2-thiouracil derivatives. Subsequent amination at the 6-position is achieved using ammonium hydroxide or hydroxylamine hydrochloride. Alternative methods involve functionalizing pre-formed pyrimidine rings via thiolation agents like phosphorus pentasulfide (P₂S₁₀) in anhydrous dioxane.
Preparation of 5-Isobutyl-1,3,4-thiadiazol-2-amine
The thiadiazole ring is constructed via cyclization of thiosemicarbazides. A representative protocol involves reacting isobutyryl hydrazide with carbon disulfide in alkaline medium to form the corresponding thiosemicarbazide, followed by cyclization using phosphorous oxychloride (POCl₃) or sulfuric acid. The 5-isobutyl substituent is introduced via alkylation of the thiadiazole intermediate with isobutyl bromide in the presence of potassium carbonate (K₂CO₃).
Coupling Strategies for Final Assembly
Thioether Bond Formation
The thioether linkage between the pyrimidine and acetamide components is established through nucleophilic substitution. The pyrimidine-thiol (1.0 equiv) is reacted with chloroacetamide derivatives (1.2 equiv) in dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–5°C, using triethylamine (Et₃N) as a base to deprotonate the thiol group. This method achieves yields of 85–92% with minimal side products.
Reaction Conditions Table
Amide Bond Coupling to Thiadiazole
The final amide bond is formed via activation of the carboxylic acid group in the intermediate 2-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide using coupling agents such as HATU or EDCI. Reaction with the thiadiazole-amine (1.1 equiv) in dichloromethane (DCM) at room temperature for 16 hours yields the target compound. Purification via silica gel chromatography (pentane/EtOAc gradient) enhances purity to >95%.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents like DMF improve solubility of intermediates but risk side reactions at elevated temperatures. THF at 0°C minimizes hydrolysis of the chloroacetamide intermediate, as demonstrated in a 97.4% yield protocol. Microwave-assisted reactions (120°C, 1 hour) reduce reaction times for cyclization steps by 70% compared to conventional heating.
Catalytic Enhancements
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, especially in the presence of oxidizing agents.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, it is compared below with two analogues from recent literature.
Table 1: Structural and Functional Comparison
Structural Analysis
- Pyrimidinone Modifications: The target compound’s 6-amino group (vs.
- Heterocyclic Variations: The 5-isobutyl-thiadiazole in the target compound differs from Compound A’s benzothiazole and Compound B’s benzyl/cyclopentathiophene. Thiadiazoles are known for metabolic stability, while benzothiazoles (Compound A) may improve π-π stacking in hydrophobic enzyme pockets .
- Synthetic Flexibility : All three compounds utilize thiol-mediated alkylation, but the target compound’s synthesis would require specialized precursors like 5-isobutyl-thiadiazol-2-amine, which may impact scalability compared to Compound B’s simpler benzyl derivatives .
Biological Activity
The compound 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine ring and a thiadiazole moiety. Its molecular formula is , with a molecular weight of 304.41 g/mol. The presence of sulfur and nitrogen atoms in its structure suggests potential biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole and pyrimidine rings have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have investigated the anticancer potential of pyrimidine derivatives. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines by activating caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and proliferation.
- DNA Interaction : It has been suggested that similar structures can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, showcasing their potential as therapeutic agents against resistant strains .
Study 2: Anticancer Activity
In another investigation, a series of pyrimidine-based compounds were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with similar structural features significantly reduced cell viability at concentrations ranging from 10 to 50 µM, highlighting their potential as chemotherapeutic agents .
Data Tables
Q & A
Basic: What are the typical synthesis steps for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Starting with 1,3,4-thiadiazole precursors, followed by substitution reactions to introduce the isobutyl group .
- Acylation : Coupling the thioacetamide moiety to the pyrimidinone scaffold via nucleophilic substitution or thiol-ene reactions under inert atmospheres .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Characterization : - Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments .
- Mass Spectrometry (MS) for molecular weight validation .
- Thin-Layer Chromatography (TLC) for monitoring reaction progress .
Basic: Which spectroscopic and chromatographic methods are critical for verifying structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (e.g., pyrimidinone at δ 6.5–7.5 ppm) and aliphatic chains (e.g., isobutyl group at δ 1.0–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELXL for refinement to determine bond lengths, angles, and stereochemistry .
- ORTEP-3/WinGX : Generates thermal ellipsoid plots to visualize atomic displacement and disorder .
- Validation tools : Check for geometric outliers (e.g., using PLATON) to identify potential data inconsistencies .
Advanced: How should researchers address contradictions between computational and experimental data (e.g., bond angles, reactivity)?
- Cross-validation : Compare DFT-calculated geometries (e.g., Gaussian/B3LYP) with SC-XRD results to identify discrepancies in pyrimidinone ring planarity .
- Thermogravimetric Analysis (TGA) : Resolves stability conflicts by correlating thermal decomposition profiles with predicted reactivity of thioacetamide bonds .
- Differential Scanning Calorimetry (DSC) : Validates phase transitions or polymorphic forms that may affect reactivity .
Advanced: What methodologies are recommended for evaluating biological activity and structure-activity relationships (SAR)?
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., pyrimidinone interactions with kinase active sites) .
- SAR studies : Systematically modify substituents (e.g., isobutyl vs. phenyl groups) to correlate structural features with antimicrobial efficacy .
Advanced: How is thermal stability assessed, and what factors influence degradation pathways?
- TGA-DSC combined analysis : Quantifies weight loss (%) at elevated temperatures (e.g., decomposition onset at ~200°C for thiadiazole derivatives) .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
- Degradation products : Analyze via LC-MS to identify fragments (e.g., cleavage of the thioether bond) .
Advanced: What experimental strategies elucidate reaction mechanisms involving the thioacetamide moiety?
- Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track nucleophilic substitution pathways .
- Trapping intermediates : Use low-temperature NMR to isolate transient species (e.g., sulfenyl chlorides) .
- Computational modeling : Simulate transition states (e.g., Gaussian TS searches) to confirm proposed mechanisms for thiol-disulfide exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
